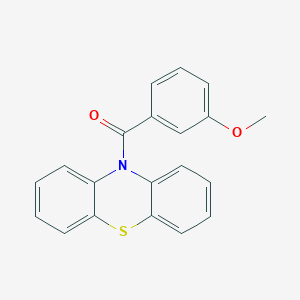

10-(3-methoxybenzoyl)-10H-phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- A novel method for synthesizing a related compound, 10-hexyl-3-(1-hexyl-4, 5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine, was developed using direct and thermal condensation methods. The compound was characterized using various spectral analyses, including Fourier-transform infrared spectroscopy (FTIR) and mass spectroscopy (Ahamed et al., 2020).

Molecular Structure Analysis

- The molecular structure of 10-hexyl-3-(1-hexyl-4, 5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine was analyzed using Density Functional Theory (DFT) calculations, revealing information about the optimized geometry and theoretical vibrational frequency studies (Ahamed et al., 2020).

Chemical Reactions and Properties

- The synthesis of similar phenothiazine derivatives involved reactions like N-alkylation, which were aimed at introducing substituents for various applications, such as fluorescent markers in bioanalytical applications (Quesneau et al., 2020).

Physical Properties Analysis

- The physical properties of phenothiazine derivatives, including their crystal structures and behavior under external pressure, were studied. The findings showed that the molecules' conformation and packing could lead to highly emissive behavior in their crystal state (Jia & Wu, 2017).

Chemical Properties Analysis

- The chemical properties of phenothiazine derivatives were explored, particularly their potential in photonic applications due to high first hyperpolarizability values. These studies also included analyses of molecular electrostatic potential (MEP) and charge transfer within the organic molecules (Al-Zahrani et al., 2016).

Aplicaciones Científicas De Investigación

Antiproliferative Activity and Tubulin Polymerization Inhibition

Compounds structurally related to 10-(3-methoxybenzoyl)-10H-phenothiazine, such as N-benzoylated phenoxazines and phenothiazines, have been synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. Some of these compounds showed potent inhibition of tubulin polymerization, indicating potential as anticancer agents due to their ability to induce mitotic blockade and arrest in the G2/M phases of the cell cycle (Prinz et al., 2011).

Dye-sensitized Solar Cells (DSSCs)

Phenothiazine-based dyes, including derivatives of 10H-phenothiazine, have shown promise in the development of efficient dye-sensitized solar cells (DSSCs). The unique structural features of these compounds, such as the non-planar butterfly conformation and the ability to suppress molecular aggregation, make them excellent candidates for light-harvesting and electron injection in DSSCs. Some of these dyes have exhibited high photovoltaic performance, surpassing even commercial standards (Huang et al., 2016).

Antiviral and Antifungal Activities

Derivatives of phenothiazine have been studied for their antiviral and antifungal activities. Compounds such as 10-(α-p-carboxyphenyl-aminobenzyl) phenothiazines have demonstrated significant bioactivity, highlighting the versatility of phenothiazine scaffolds in the development of new therapeutic agents (Bishnoi et al., 2002).

Electrocatalytic Oxidation

Modified electrodes with new phenothiazine derivatives have been explored for the electrocatalytic oxidation of NADH, showing promising applications in biochemical sensors and fuel cells. These derivatives display significant electrocatalytic efficiency and stability, indicating their potential for diverse electrochemical applications (Dicu et al., 2000).

Organic Light-emitting Devices (OLEDs)

Organic bipolar molecules containing phenothiazine and phenanthoimidazole moieties have been synthesized and evaluated for their application in organic light-emitting devices (OLEDs). These compounds exhibited strong blue or blue-green emissions with high photoluminescence quantum efficiency, contributing to the development of efficient OLEDs with high brightness and external quantum efficiency (Zhao et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(3-methoxyphenyl)-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-23-15-8-6-7-14(13-15)20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIHVVAHJTNMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-phenyl)-phenothiazin-10-yl-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)